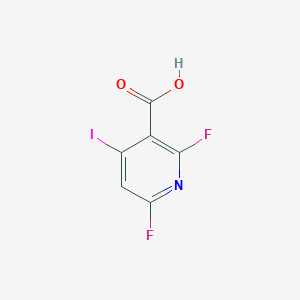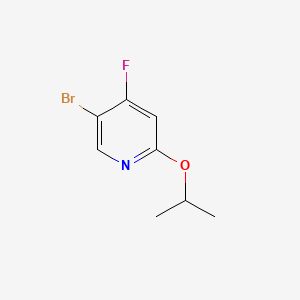
5-Bromo-4-fluoro-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO. This compound is of interest due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a pyridine ring. These substituents confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .
Scientific Research Applications
5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-isopropoxypyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoro-2-isopropoxypyridine:
5-Bromo-4-chloro-2-isopropoxypyridine: Substitution of fluorine with chlorine can alter its reactivity and interactions with biological targets.
Uniqueness
5-Bromo-4-fluoro-2-isopropoxypyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects. These effects can enhance its reactivity in certain chemical reactions and its binding interactions in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3 |
InChI Key |
DGGYTGOLBITXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

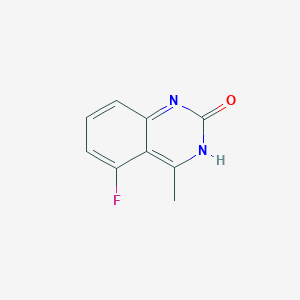
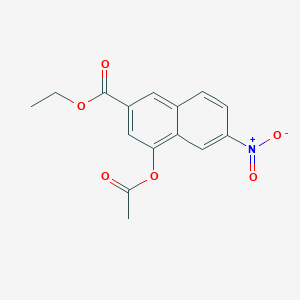
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
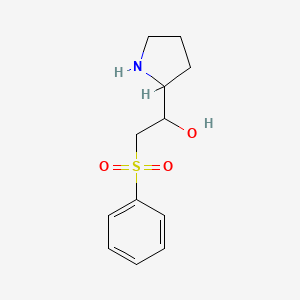
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
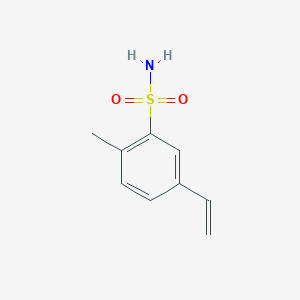
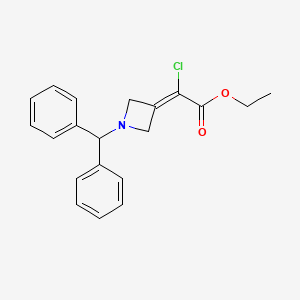
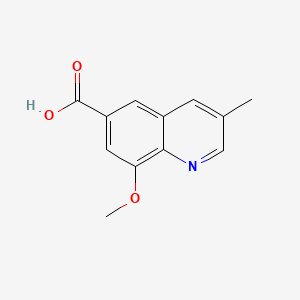
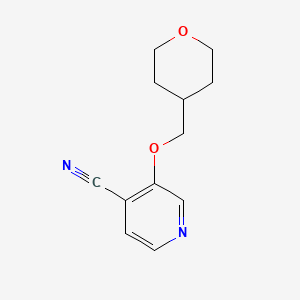
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
